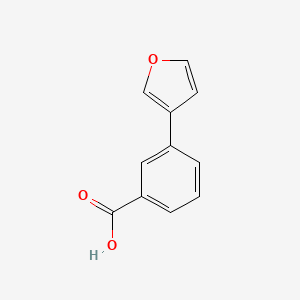

3-(Furan-3-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(furan-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-11(13)9-3-1-2-8(6-9)10-4-5-14-7-10/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAILKBZRXPEOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Furan 3 Yl Benzoic Acid and Its Derivatives

Direct Synthetic Routes to 3-(Furan-3-yl)benzoic Acid

The direct construction of the this compound scaffold can be achieved through several strategic approaches, most notably involving the formation of the carbon-carbon bond between the furan (B31954) and benzene (B151609) rings.

Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions are powerful and versatile methods for forming C-C bonds. orgsyn.org The Suzuki-Miyaura coupling is a prominent example used for the synthesis of biaryl compounds, including this compound. fujifilm.com This reaction typically involves the coupling of an aryl halide or triflate with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. fujifilm.comresearchgate.net

For the synthesis of this compound, this would generally involve the reaction of 3-bromobenzoic acid or a corresponding ester with 3-furanylboronic acid. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. For instance, palladium catalysts with phosphine (B1218219) ligands are commonly employed, and bases like sodium carbonate, potassium phosphate, or triethylamine (B128534) are used to facilitate the transmetalation step. fujifilm.com Nickel has also emerged as a more abundant and less expensive alternative to palladium for catalyzing Suzuki-Miyaura couplings. orgsyn.org

A general representation of the Suzuki-Miyaura coupling for this synthesis is shown below:

Table 1: Key Components in Suzuki-Miyaura Coupling for this compound Synthesis

| Component | Example | Role in Reaction |

| Aryl Halide | 3-Bromobenzoic Acid | Electrophilic coupling partner |

| Boronic Acid | 3-Furanylboronic Acid | Nucleophilic coupling partner |

| Catalyst | Pd(PPh₃)₄, NiCl₂(PCy₃)₂ | Facilitates oxidative addition and reductive elimination |

| Base | K₃PO₄, Na₂CO₃ | Promotes transmetalation |

| Solvent | Toluene, DMF, t-Amyl Alcohol | Provides the reaction medium |

Recent advancements have focused on developing more sustainable and efficient protocols, such as using microwave assistance or performing the reaction in aqueous media. fujifilm.com

Condensation and Cyclization Strategies

An alternative approach to forming the furan ring onto a pre-existing benzoic acid derivative involves condensation and subsequent cyclization reactions. smolecule.com This strategy builds the heterocyclic ring system as a key step in the synthesis. While less direct for producing the parent this compound itself, these methods are highly valuable for creating substituted analogs.

One such strategy could involve the reaction of a suitably functionalized benzoic acid derivative with a 1,4-dicarbonyl compound or its equivalent, which can then undergo an acid-catalyzed cyclization and dehydration to form the furan ring. This is a variation of the Paal-Knorr furan synthesis. organic-chemistry.org

For example, a derivative of 3-formylbenzoic acid could be envisioned to react with a reagent that provides the remaining three carbon atoms of the furan ring, followed by cyclization. The specific reagents and conditions would need to be carefully selected to ensure the desired regioselectivity of the furan ring formation.

Synthesis of Substituted this compound Analogs

The synthesis of derivatives of this compound allows for the systematic exploration of structure-activity relationships in medicinal chemistry and materials science. Modifications can be introduced on either the benzoic acid moiety or the furan ring.

Derivatization of the Benzoic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for further chemical modifications. Standard transformations of carboxylic acids can be readily applied to generate a wide range of derivatives. google.com

Common derivatization reactions include:

Esterification: Reaction with various alcohols in the presence of an acid catalyst or using coupling agents to produce esters.

Amidation: Coupling with amines using activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or O-(benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) to form amides. google.com

Reduction: The carboxylic acid can be reduced to the corresponding alcohol, 3-(furan-3-yl)benzyl alcohol, using reducing agents like lithium aluminum hydride (LiAlH₄).

Conversion to Acid Halides: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the more reactive acid chloride, which can then be used to synthesize a variety of other derivatives.

Table 2: Examples of Derivatization of the Benzoic Acid Moiety

| Reaction Type | Reagents | Product Functional Group |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | Amine, Coupling Agent | Amide |

| Reduction | LiAlH₄ | Alcohol |

| Acid Halide Formation | SOCl₂, (COCl)₂ | Acid Halide |

Functionalization of the Furan Ring

The furan ring in this compound is susceptible to various chemical transformations, allowing for the introduction of substituents at different positions. smolecule.com The reactivity of the furan ring is influenced by the deactivating effect of the attached benzoic acid group.

Electrophilic aromatic substitution reactions, such as halogenation, nitration, and acylation, can be used to introduce functional groups onto the furan ring. The position of substitution will be directed by the existing substituent and the reaction conditions.

Additionally, modern cross-coupling methodologies can be employed to introduce new substituents. For instance, if a halogenated derivative of this compound is synthesized, this halogen can serve as a handle for further Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce aryl, alkynyl, or amino groups, respectively.

Catalytic Methods in Furan-Benzoic Acid Synthesis

Catalysis is central to the efficient and selective synthesis of this compound and its derivatives. As discussed, palladium and nickel catalysts are crucial for cross-coupling reactions. orgsyn.org The development of more active and stable catalysts, often involving specific phosphine or N-heterocyclic carbene (NHC) ligands, continues to be an active area of research.

In addition to cross-coupling, other catalytic methods are employed in the broader context of furan synthesis and derivatization. For example, gold and copper catalysts have been shown to be effective in various cyclization and annulation reactions that form furan rings. organic-chemistry.org Rhodium catalysts have been utilized in the C-H activation and annulation of benzoic acids with alkynes to form isocoumarin (B1212949) structures, which could potentially be adapted for related transformations. acs.org The choice of catalyst can significantly impact the reaction's efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Reactions (e.g., Palladium, Gold, Copper)

Transition metals play a pivotal role in the synthesis of furan-containing biaryls due to their ability to catalyze the formation of carbon-carbon bonds with high efficiency and selectivity.

Palladium: Palladium catalysis is a cornerstone for the synthesis of 2,5-disubstituted and other polysubstituted furans. organic-chemistry.org A primary route for synthesizing this compound involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This would typically involve the reaction of a 3-furanylboronic acid with a 3-halobenzoic acid derivative (or vice versa). Palladium catalysts are also effective in the synthesis of 2,3,4-trisubstituted furans through cascade reactions of aryloxy-enynes with aryl halides. organic-chemistry.org Furthermore, palladium-catalyzed three-component condensation reactions of alkynylbenziodoxoles, carboxylic acids, and N-aryl imines provide a modular approach to multisubstituted furans. ntu.edu.sg The synthesis of stereodefined furan-2(5H)-ones has also been achieved using palladium catalysis. researchgate.net

Gold: Gold catalysts, particularly Au(I) complexes, are exceptionally effective at activating alkyne functionalities, leading to various cyclization reactions that form furan rings. researchgate.netrsc.org Gold-catalyzed synthesis can produce densely functionalized 3-carboxyfuran derivatives from stabilized sulfonium (B1226848) ylides. tcichemicals.com These catalysts can promote cascade reactions, such as the hydroalkoxylation of ynamides with propargylic alcohol, followed by rearrangement and cyclization to yield fully substituted 2-aminofurans. researchgate.net A combination of triazole-gold and copper catalysts has been used to synthesize di-, tri-, and tetrasubstituted furans from propargyl alcohol and alkynes in a one-pot, three-step cascade. organic-chemistry.org

Copper: Copper catalysts offer a cost-effective and efficient alternative for synthesizing furan derivatives. researchgate.net Copper(I)-catalyzed annulation of ketones with alkynoates under ligand- and additive-free conditions is one such method. rsc.org Copper salts can also catalyze the regioselective synthesis of trisubstituted furans from ketones and α,β-unsaturated carboxylic acids in the presence of air. rsc.org Other copper-mediated methods include the intermolecular annulation of alkyl ketones and β-nitrostyrenes and the oxidative cyclization of aryl ketones with styrenes, where DMSO acts as both solvent and oxidant. organic-chemistry.org Additionally, copper-catalyzed ring-opening of furan derivatives provides a concise route to polysubstituted furans under mild conditions. thieme-connect.com

| Catalyst System | Reaction Type | Starting Materials | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Palladium(II) Acetate / Lewis Acid | Coupling/Cyclization | Enyne acetates | 2,5-Disubstituted furans | Highly efficient, tolerates various functional groups. | organic-chemistry.org |

| Gold(I) Catalyst | Cascade Reaction | Ynamides, Propargylic alcohol | Fully substituted 2-aminofurans | One-pot synthesis with multiple bond formations. | researchgate.net |

| Triazole-Gold / Copper | Cascade Reaction | Propargyl alcohol, Alkynes | Di-, tri-, and tetrasubstituted furans | Good to excellent yields with a broad substrate scope. | organic-chemistry.org |

| Copper(I) Salts | Annulation | Ketones, Alkynoates | Multisubstituted furans | Ligand- and additive-free, mild conditions. | rsc.org |

| Copper(II) Chloride | Annulation | Aryl ketones, Aromatic olefins | Multisubstituted furans | Regioselective, uses air as an oxidant. | organic-chemistry.org |

Lewis Acid Catalysis in Furan-Related Syntheses

Lewis acids are instrumental in catalyzing the formation of furan rings, often by activating substrates towards nucleophilic attack or by promoting cycloaddition reactions. They can be used as the sole catalyst or in conjunction with transition metals to enhance reactivity and selectivity. organic-chemistry.orgrsc.org

An efficient, metal-free approach for constructing functionalized furan derivatives involves the Lewis acid-catalyzed reaction of ene-yne-ketones and 1,3,5-triazinanes, yielding 2,3,5-substituted furans in high yields under mild conditions. acs.org Lewis acidic zeolite catalysts, such as Sn-BEA, Zr-BEA, and Hf-BEA, are effective in catalyzing the Diels-Alder reaction between furan and methyl acrylate. researchgate.netresearchgate.net This reaction is a key step in converting biomass-derived furans into aromatic compounds like benzoic acid. researchgate.net The Lewis acid enhances the electrophilic character of the dienophile, significantly reducing the activation energy compared to the thermal reaction. researchgate.net Palladium-catalyzed synthesis of 2,5-disubstituted furans from enyne acetates is also significantly enhanced by the presence of a Lewis acid like boron trifluoride etherate. organic-chemistry.org

| Catalyst | Reaction Type | Starting Materials | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Lewis Acid (General) | Cascade Reaction | Ene-yne-ketones, 1,3,5-Triazinanes | 2,3,5-Substituted furans | Metal-free, high yields, mild conditions. | acs.org |

| Sn-BEA, Zr-BEA, Hf-BEA Zeolites | Diels-Alder Cycloaddition | Furan, Methyl acrylate | Oxanorbornene derivatives | Heterogeneous catalysis, route to aromatics from biomass. | researchgate.netresearchgate.net |

| Pd(OAc)₂ / BF₃·OEt₂ | Cyclization | Enyne acetates | 2,5-Disubstituted furans | Lewis acid enhances palladium-catalyzed reaction. | organic-chemistry.org |

Stereoselective and Asymmetric Synthesis Approaches

The development of stereoselective methods is crucial for synthesizing chiral molecules containing a furan moiety, which are of significant interest in medicinal chemistry. While this compound itself is achiral, its derivatives can possess stereogenic centers.

Asymmetric synthesis of furan derivatives often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For instance, a copper-catalyzed cascade reaction between enaminones and N-tosylhydrazones produces 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives with a quaternary stereogenic center as a single diastereomer. rsc.org The catalytic asymmetric synthesis of furan-indole compounds bearing both axial and central chirality has been achieved through an organocatalytic asymmetric (2+4) annulation, yielding products with excellent regio-, diastereo-, and enantioselectivities. researchgate.net

An efficient enantioselective [3+2] cycloaddition of alkynes with oxiranes, proceeding via selective C-C bond cleavage of epoxides, yields optically active 2,5-dihydrofurans with high enantioselectivities. rsc.org Similarly, the catalytic asymmetric synthesis of hexahydro-furofuran-3-ol, a key fragment in HIV protease inhibitors, has been reported using sequential palladium-catalyzed asymmetric hydroalkoxylation and ring-closing metathesis. acs.org Stereoselective synthesis of tetrahydrofuran (B95107) derivatives can also be achieved through the cyclization of chiral non-racemic phenylsulphonylvinyl epoxy ethers, which are produced via the Sharpless epoxidation reaction. rsc.org

Green Chemistry Considerations in Synthetic Protocols

Green chemistry principles are increasingly being integrated into the synthesis of furan derivatives to create more sustainable chemical processes. catalysis-summit.com A major focus is the use of renewable feedstocks, with biomass being a primary source for the furan ring. catalysis-summit.comuliege.be

The synthesis of 3-acetamido-5-acetylfuran, a nitrogen-containing furan derivative, can be achieved from chitin (B13524), the second most abundant biomass on Earth. rsc.org This process involves the hydrolysis of chitin to N-acetylglucosamine, followed by dehydration, offering a renewable alternative to petrochemical routes. rsc.org The development of one-pot reactions that couple biomass hydrolysis with subsequent chemical transformations is a key goal to improve economic viability and efficiency. rsc.org

Other green approaches include performing reactions in environmentally benign solvents or under solvent-free conditions. A one-pot, solvent-free stereoselective reaction between primary amines, carbon disulfide, ethyl bromoacetate, and furan derivatives derived from sugars has been developed to produce rhodanine-furan hybrids in minutes at room temperature. figshare.comtandfonline.com Furthermore, strategies that improve atom economy, such as cascade reactions catalyzed by inexpensive Lewis acids, are being developed to minimize waste. rsc.org Biocatalytic methods, using enzymes or whole-cell systems, are also gaining traction as they operate under mild conditions with high selectivity, aligning perfectly with the goals of sustainable biorefineries. frontiersin.org

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography for Molecular and Supramolecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable insights into the molecular geometry, conformation, and the intermolecular forces that govern the crystal packing of 3-(Furan-3-yl)benzoic acid.

Single Crystal X-ray Diffraction Analysis

A single crystal X-ray diffraction experiment would be the primary tool for elucidating the solid-state structure of this compound. This analysis would yield fundamental crystallographic data.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Data |

|---|---|

| Chemical Formula | C₁₁H₈O₃ |

| Formula Weight | 188.18 g/mol |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | To be determined (ų) |

| Z (molecules/unit cell) | To be determined |

Intermolecular Interactions and Hydrogen Bonding Networks

Carboxylic acids are well-known for forming strong hydrogen bonds, typically resulting in dimeric structures or extended chains. In the case of this compound, the carboxylic acid group is expected to be the primary driver of supramolecular assembly through O-H···O hydrogen bonds. The furan (B31954) ring, with its oxygen heteroatom and π-system, could also participate in weaker interactions, such as C-H···O or C-H···π interactions, further stabilizing the crystal lattice. The analysis would identify and characterize these non-covalent interactions, which are crucial for understanding the material's physical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for confirming the chemical structure of a molecule in solution. It provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

¹H and ¹³C NMR Investigations

¹H NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (proton count). ¹³C NMR would provide complementary information on the carbon skeleton of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carboxyl (COOH) | ~12-13 | ~170 |

| Benzoic C1 | - | ~131 |

| Benzoic C2 | ~8.2 | ~132 |

| Benzoic C3 | - | ~135 |

| Benzoic C4 | ~7.8 | ~128 |

| Benzoic C5 | ~7.5 | ~130 |

| Benzoic C6 | ~8.0 | ~129 |

| Furan C2 | ~7.8 | ~144 |

| Furan C3 | - | ~125 |

| Furan C4 | ~6.8 | ~109 |

Note: These are predicted values and would require experimental verification.

Advanced 2D NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals, advanced 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): Would establish proton-proton (¹H-¹H) coupling networks within the furan and benzene (B151609) rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms (¹H-¹³C), confirming which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the furan and benzoic acid fragments and assigning quaternary (non-protonated) carbons.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy probe the bonding and electronic structure of the molecule.

Infrared (IR) and Raman Spectroscopy: These techniques measure the vibrational frequencies of chemical bonds. Key characteristic peaks for this compound would include the broad O-H stretch of the carboxylic acid (~3300-2500 cm⁻¹), the sharp C=O stretch (~1700-1680 cm⁻¹), C-O stretching (~1320-1210 cm⁻¹), and various C-H and C=C stretching and bending modes from the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information on the electronic transitions within the molecule. The conjugated system formed by the furan and benzoic acid rings is expected to produce characteristic absorption bands in the UV region, likely corresponding to π→π* transitions. The position of the absorption maximum (λ_max) would be indicative of the extent of electronic conjugation in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the carboxylic acid and the furan ring.

The carboxylic acid group gives rise to several distinct and strong absorption bands. A very broad absorption is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. vulcanchem.com The carbonyl (C=O) stretching vibration is expected to produce a strong, sharp peak typically in the range of 1710-1680 cm⁻¹ for aromatic carboxylic acids. spectroscopyonline.com The position of this band can be influenced by conjugation with the aromatic ring. Additionally, the C-O stretching vibration of the carboxylic acid should appear between 1320 and 1210 cm⁻¹. spectroscopyonline.com

The furan ring, an aromatic heterocycle, will also contribute to the spectrum. Characteristic peaks for the C-H stretching of the aromatic furan and benzene rings are expected around 3100-3000 cm⁻¹. The C=C stretching vibrations within the furan and benzene rings typically appear in the 1600-1450 cm⁻¹ region. The presence of the furan ring can also be confirmed by C-O-C stretching vibrations. For a related compound, 4-[3-(2-furylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic Acid, characteristic furan proton signals are observed, and strong absorption bands for C=O stretching are noted at 1700–1750 cm⁻¹. vulcanchem.com

Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-2500 | O-H Stretch (broad) | Carboxylic Acid |

| 3100-3000 | C-H Stretch | Aromatic (Benzene and Furan) |

| 1710-1680 | C=O Stretch | Carboxylic Acid |

| 1600-1450 | C=C Stretch | Aromatic (Benzene and Furan) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For this compound, the presence of conjugated π-systems in both the furan and benzene rings is expected to result in characteristic absorption bands.

The electronic spectrum is anticipated to show absorptions arising from π→π* transitions. The conjugation between the furan ring and the benzoic acid moiety influences the position of the absorption maxima (λmax). For analogous compounds containing a furan ring, the λmax for the π→π* transition is predicted to be in the range of 270–280 nm. vulcanchem.com The UV-Vis spectra of Schiff bases derived from furan and benzoic acid moieties have shown absorption bands in a broad range from 225 nm to 515 nm, which corresponds to n→π* and π→π* transitions. scirp.org The specific λmax and molar absorptivity (ε) are dependent on the solvent used for the analysis, as solvent polarity can affect the energy of the electronic transitions.

Expected UV-Vis Absorption for this compound

| Transition | Expected λmax (nm) | Chromophore |

|---|

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. For this compound (C₁₁H₈O₃), the exact mass can be calculated and compared with the experimentally observed mass. This comparison confirms the elemental composition and, by extension, the molecular formula of the synthesized compound.

HRMS analysis of a compound with the molecular formula C₁₁H₈O₃ has been reported, providing strong evidence for the identity of this compound. sunderland.ac.uk

HRMS Data for this compound (C₁₁H₈O₃)

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₈O₃ | - |

| Calculated m/z [M+H]⁺ | 188.0473 | sunderland.ac.uk |

| Observed m/z [M+H]⁺ | 188.0468 | sunderland.ac.uk |

LC-MS and GC-MS Applications in Purity and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hybrid techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry. These methods are invaluable for assessing the purity of this compound and for confirming its identity.

In an LC-MS analysis, the compound would be separated on a chromatographic column before being introduced into the mass spectrometer. The retention time from the LC provides one level of identification, while the mass spectrometer provides the molecular weight of the eluting compound. LC-MS is particularly useful for analyzing thermally labile or non-volatile compounds and has been used to determine the molecular weight of furan derivatives. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding a molecule's behavior at the electronic level. These methods solve the Schrödinger equation (or its density-based equivalent) for a given molecular structure to compute its electronic energy and wavefunction, from which numerous properties can be derived.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic properties of molecules. nih.gov It is favored for its balance of accuracy and computational cost. A DFT study on 3-(Furan-3-yl)benzoic acid would involve optimizing its three-dimensional geometry to find the most stable conformation (the lowest energy state).

From this optimized structure, key electronic properties are determined. DFT calculations can reveal the distribution of electron density, which dictates the molecule's shape and polarity. Furthermore, these studies provide values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. Such calculations are routinely applied to various benzoic acid derivatives to understand their fundamental structural and electronic characteristics. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting and interpreting chemical reactivity. The MEP map uses a color scale to denote different potential values:

Red: Regions of most negative electrostatic potential, typically associated with lone pairs of electrons on electronegative atoms (like oxygen). These areas are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, usually found around hydrogen atoms attached to electronegative atoms. These areas are favorable for nucleophilic attack.

Green: Regions of near-zero potential.

For this compound, an MEP analysis would highlight the electron-rich oxygen atoms of the carboxylic acid group and the furan (B31954) ring as the most negative sites. The hydrogen of the hydroxyl group would be the most electropositive site. This analysis is crucial for understanding where the molecule could interact with other molecules, such as receptors or reactants. Computational studies on other substituted benzoic acids regularly employ MEP analysis to identify these reactive sites. ajchem-b.com

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the primary electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons to an acceptor.

LUMO: This orbital acts as the primary electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons from a donor.

Table 1: Illustrative Frontier Molecular Orbital Parameters (Hypothetical) This table illustrates the type of data generated from an FMO analysis and is not based on actual experimental results for this compound.

| Parameter | Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.7 | Difference between LUMO and HOMO energies |

Molecular Modeling and Simulation

Beyond static quantum calculations, molecular modeling and simulation techniques are used to predict how a molecule might interact with biological targets and to understand its dynamic behavior.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This technique is central to computer-aided drug design. The process involves placing the ligand into the binding site of a receptor and evaluating the fit using a scoring function, which estimates the binding affinity (often expressed in kcal/mol). A lower (more negative) binding score generally indicates a more stable and favorable interaction.

For this compound, docking studies could be performed against various protein targets to explore its potential as an inhibitor or modulator. The analysis would reveal the specific amino acid residues involved in binding, detailing interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. Such studies are common for benzoic acid derivatives to screen for potential biological activity against targets like enzymes or cellular receptors. ajchem-b.com

Table 2: Illustrative Molecular Docking Results (Hypothetical) This table shows representative data from a molecular docking study against hypothetical protein targets. The values are for illustrative purposes only.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| Target A (e.g., Kinase) | -7.2 | ASP-145, LYS-88 | Hydrogen Bond, Ionic |

| Target B (e.g., Protease) | -6.5 | PHE-41, TRP-102 | Pi-Pi Stacking |

| Target C (e.g., Receptor) | -8.1 | ARG-210, TYR-150 | Hydrogen Bond, Pi-Cation |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. While docking provides a static snapshot of a potential binding pose, MD simulations model the movements and conformational changes of the ligand and receptor in a simulated physiological environment. ajchem-b.com

An MD simulation of the this compound-receptor complex (obtained from docking) would assess the stability of the binding pose. Key analyses from an MD trajectory include:

Root Mean Square Deviation (RMSD): To evaluate the stability of the protein and ligand over time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds throughout the simulation.

These simulations are crucial for validating docking results and understanding the conformational flexibility of the ligand within the binding site, providing a more realistic picture of the molecular interaction.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain the relationship between the chemical structures of compounds and their biological activity. ijnrd.org For derivatives of benzoic acid and furan, QSAR studies are instrumental in predicting their therapeutic potential and guiding the synthesis of more potent analogues.

In the context of this compound, a QSAR model would correlate its physicochemical properties and structural features with a specific biological activity, such as enzyme inhibition or antibacterial efficacy. Studies on related benzoylaminobenzoic acid derivatives have revealed that inhibitory activity often increases with greater hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of specific substituents, like a hydroxyl group, has also been shown to be conducive to inhibitory activity, while the inclusion of heteroatoms like nitrogen, oxygen, or sulfur in certain positions can decrease it. nih.gov

For furan-containing compounds, QSAR models have been developed to predict activities against various pathogens. analis.com.my These models typically employ multiple linear regression (MLR) or partial least square (PLS) methods to build equations that include descriptors selected through techniques like genetic algorithms. analis.com.my The robustness of these models is evaluated through internal and external validation methods. analis.com.mynih.gov

A hypothetical QSAR study on a series of compounds including this compound would involve calculating a range of molecular descriptors. These descriptors quantify various aspects of the molecule's structure and properties.

Table 1: Examples of Molecular Descriptors for QSAR Analysis

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |

|---|---|---|

| Electronic | Hammett constant (σ) | Describes the electron-donating or -withdrawing nature of substituents, affecting binding interactions. ijnrd.org |

| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability, influencing how it fits into a binding site. nih.gov |

| Hydrophobic | LogP (Partition Coefficient) | Measures the lipophilicity of the compound, which affects its ability to cross biological membranes. nih.gov |

| Topological | Molecular Connectivity Index | Quantifies the degree of branching in the molecular structure. nih.gov |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's ability to participate in charge-transfer interactions. |

By analyzing these descriptors, a QSAR model could predict, for instance, that the furan ring's electronic properties combined with the benzoic acid's hydrophobicity are key determinants for its biological effect.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org This analysis maps the electron distribution of a molecule in its crystalline environment, providing insights into the nature and prevalence of different types of non-covalent contacts that stabilize the crystal packing. mdpi.com

For this compound, a Hirshfeld analysis would reveal the relative contributions of various intermolecular interactions. The analysis generates a 3D surface around the molecule, color-coded to show different interaction types, and a 2D "fingerprint" plot that summarizes these interactions. Red spots on the surface highlight close contacts, such as hydrogen bonds, while blue regions indicate areas with weaker or no interactions. mdpi.com

Given the structure of this compound, the primary interactions expected to govern its crystal packing are:

O···H/H···O Interactions : These are expected to be significant due to the carboxylic acid group, likely forming strong hydrogen bonds between molecules. In similar benzoic acid derivatives, these interactions are a dominant feature. semanticscholar.org

H···H Interactions : These contacts, arising from the hydrogen atoms on the furan and benzene (B151609) rings, typically constitute a large portion of the Hirshfeld surface. acs.orgnih.gov

C···H/H···C Interactions : These represent weaker van der Waals forces and potential C-H···π interactions involving the aromatic rings. semanticscholar.org

C···C Interactions : These contacts may indicate π-π stacking between the furan and/or benzene rings of adjacent molecules, which is a common stabilizing interaction in aromatic compounds. semanticscholar.org

The relative contributions of these interactions can be quantified from the 2D fingerprint plot.

Table 2: Predicted Hirshfeld Surface Interaction Contributions for this compound

| Interaction Type | Predicted Contribution (%) | Description |

|---|---|---|

| H···H | ~40-50% | Represents the most frequent, though generally weaker, contacts between hydrogen atoms on the molecular periphery. acs.org |

| O···H/H···O | ~25-35% | Corresponds to the strong intermolecular hydrogen bonds formed by the carboxylic acid group. semanticscholar.orgnih.gov |

| C···H/H···C | ~10-20% | Includes van der Waals forces and potential weak C-H···π interactions between the rings and hydrogen atoms. nih.gov |

| C···C | ~3-5% | Indicates potential π-π stacking interactions between the aromatic furan and benzene rings. semanticscholar.org |

This detailed analysis of intermolecular forces is crucial for understanding the solid-state properties of the compound, including its stability and solubility.

Prediction of Advanced Optical Properties (e.g., Nonlinear Optics)

Materials with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical switching and data storage. researchgate.net Organic molecules, particularly those with highly delocalized π-electron systems and donor-acceptor groups, often exhibit NLO behavior. scirp.org

The structure of this compound, which contains two aromatic rings (furan and benzene) connected by a single bond, provides a conjugated π-system. The carboxylic acid group acts as an electron-acceptor, which can enhance the molecular polarizability and lead to NLO effects. Theoretical calculations, typically using Density Functional Theory (DFT), are employed to predict the NLO properties of such molecules. mdpi.com

Key parameters calculated to assess NLO potential include the electric dipole moment (μ) and, most importantly, the first hyperpolarizability (β). researchgate.net A non-zero β value is a primary indicator of second-order NLO activity.

Table 3: Theoretical NLO Properties and Related Parameters for Aromatic Compounds

| Parameter | Symbol | Significance |

|---|---|---|

| Dipole Moment | μ | A measure of the asymmetry of the molecular charge distribution. A large dipole moment is often associated with NLO activity. |

| First Hyperpolarizability | β | Quantifies the second-order NLO response of the molecule. A high β value indicates a strong NLO effect. researchgate.net |

| HOMO-LUMO Energy Gap | E_gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller energy gap often correlates with higher polarizability and enhanced NLO properties. mdpi.com |

| Third-Order Susceptibility | χ(3) | Describes the third-order NLO response, which is relevant for applications like third-harmonic generation. scirp.org |

Computational studies on similar organic molecules have shown that the presence of furan rings within a conjugated system can contribute effectively to NLO properties. The theoretical investigation of this compound would likely reveal it to be a candidate for NLO applications, warranting further experimental validation.

In Silico Assessment of Potential Mechanisms

In silico methods, particularly molecular docking, are essential for predicting the binding affinity and interaction patterns of a small molecule with a biological target, such as a protein or enzyme. This provides a hypothesis for the molecule's mechanism of action at a molecular level.

For this compound, molecular docking simulations can be performed against various known therapeutic targets. For instance, based on studies of related compounds, potential targets could include xanthine (B1682287) oxidase or proteasome subunits. mdpi.comnuph.edu.ua A docking study simulates the placement of the ligand (this compound) into the active site of the target protein and calculates a binding score, which estimates the binding affinity.

The analysis focuses on identifying key intermolecular interactions that stabilize the ligand-protein complex. For this compound, these would likely include:

Hydrogen Bonds : The carboxylic acid group is a prime candidate for forming strong hydrogen bonds with polar amino acid residues (e.g., Arginine, Threonine, Asparagine) in the active site. mdpi.comresearchgate.net

Salt Bridges : If the carboxylic acid is deprotonated, it can form a strong ionic interaction (salt bridge) with a positively charged residue like Arginine or Lysine. researchgate.net

π-π Stacking : The furan and benzene rings can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues such as Phenylalanine, Tyrosine, or Tryptophan. researchgate.net

Hydrophobic Interactions : The nonpolar surfaces of the aromatic rings can form favorable hydrophobic contacts with nonpolar residues in the binding pocket.

Table 4: Hypothetical Molecular Docking Results for this compound with a Protein Target

| Interaction Type | Interacting Ligand Moiety | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond / Salt Bridge | Carboxylic Acid Group | Arg, Thr, Asn, Gln, His mdpi.comresearchgate.net |

| π-π Stacking | Benzene Ring | Phe, Tyr, Trp researchgate.net |

| π-π Stacking | Furan Ring | Phe, Tyr, Trp |

| Hydrophobic Interaction | Furan and Benzene Rings | Val, Leu, Ile, Ala |

These in silico predictions provide a rational basis for understanding potential biological activities and guide further experimental testing to validate the proposed mechanism of action.

Research on Biological Activities and Medicinal Chemistry Applications in Vitro Focus

Antiproliferative and Cytotoxic Activity Studies (In Vitro Cell Lines)

Derivatives of 3-(furan-3-yl)benzoic acid have been the subject of research for their potential as anticancer agents. Studies have shown that certain modifications to the core structure can lead to significant cytotoxic activity against various cancer cell lines.

For instance, furan-based compounds have demonstrated cytotoxic effects on breast cancer cells. mdpi.com Two such compounds, when tested against the MCF-7 breast cancer cell line, exhibited notable activity with IC50 values of 4.06 µM and 2.96 µM. mdpi.com These compounds were also found to be selective, showing higher IC50 values against the normal breast cell line MCF-10A, indicating a degree of safety towards non-cancerous cells. mdpi.com The mechanism of action for some of these derivatives is believed to involve the inhibition of β-tubulin polymerization. mdpi.com

In other research, a series of novel polysubstituted thiazole (B1198619) derivatives were synthesized and evaluated for their antiproliferative properties in lung cancer models. mdpi.com Among these, oxime derivatives and carbohydrazides showed low micromolar activity, surpassing the efficacy of the standard chemotherapeutic agent, cisplatin. mdpi.com These compounds were effective against both drug-sensitive (H69) and drug-resistant (H69AR) small-cell lung carcinoma cells, as well as in 3D spheroid models of A549 lung cancer cells. mdpi.com

Furthermore, the cytotoxic potential of various synthesized compounds, including diarylfurans, has been evaluated against human melanoma (UACC-62) and human leukemia (JURKAT) cell lines. nih.gov Some of these compounds induced a significant increase in the subdiploid DNA content in UACC-62 cells, suggesting the induction of apoptosis. nih.gov The parent compound, benzoic acid, has also been tested for its cytotoxic effects on a panel of ten different cancer cell lines, showing varying IC50 values depending on the cell line and exposure time. dergipark.org.trresearchgate.net

Table 1: In Vitro Antiproliferative and Cytotoxic Activity

| Compound/Derivative | Cell Line(s) | Activity | Reference |

|---|---|---|---|

| Furan-based derivatives | MCF-7 (breast cancer) | IC50 values of 4.06 µM and 2.96 µM | mdpi.com |

| Furan-based derivatives | MCF-10A (normal breast) | Higher IC50 values compared to MCF-7, indicating selectivity | mdpi.com |

| Thiazole derivatives | A549 (lung cancer) | IC50 values of 5.42 µM and 2.47 µM for oxime derivatives | mdpi.com |

| Thiazole derivatives | H69 & H69AR (small-cell lung carcinoma) | Significant reduction in cell viability | mdpi.com |

| Diarylfurans | UACC-62 (melanoma) | Significant increase in subdiploid DNA content | nih.gov |

| Benzoic acid | Various cancer cell lines | IC50 values ranged from 85.54 µg/ml to 670.6 µg/ml | dergipark.org.tr |

Antimicrobial Research (In Vitro)

Antibacterial Activity

Derivatives of this compound have shown promise as antibacterial agents. One such derivative, OTBA (3-{5-[4-oxo-2-thioxo-3-(3-trifluoromethyl-phenyl)-thiazolidin-5-ylidenemethyl]-furan-2-yl}-benzoic acid), was found to promote the assembly of FtsZ, a key protein in bacterial cell division. nih.gov This compound inhibited the proliferation of Bacillus subtilis 168 cells with a minimum inhibitory concentration (MIC) of 2 µM and had minimal effects on mammalian cells. nih.gov Its mechanism of action involves perturbing the formation and function of the Z-ring in bacteria by altering FtsZ assembly dynamics. nih.gov

Other studies have synthesized and evaluated the antibacterial activity of various furan-containing compounds. A series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids demonstrated good antibacterial activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates, with MIC values in the range of 2–4 µg/mL. nih.gov Similarly, some thiazolidinone derivatives have been screened for their antibacterial activity against strains such as Escherichia coli, Bacillus megaterium, Staphylococcus aureus, and Proteus vulgaris. niscpr.res.in

Table 2: In Vitro Antibacterial Activity

| Compound/Derivative | Bacterial Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| OTBA | Bacillus subtilis 168 | 2 µM | nih.gov |

| (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids | Gram-positive bacteria (including MRSA and QRSA) | 2–4 µg/mL | nih.gov |

| Thiazolidinone derivatives | E. coli, B. megaterium, S. aureus, P. vulgaris | Varied activity, with some compounds showing high activity | niscpr.res.in |

Antifungal Activity

The antifungal potential of compounds related to this compound has also been investigated. In one study, thiazolidinone derivatives were screened for their antifungal activity against Aspergillus niger. niscpr.res.in All the tested compounds exhibited good activity against this fungal strain. niscpr.res.in

Another study focused on the synthesis and antifungal evaluation of benzotriazole (B28993) derivatives, which were tested against Trichophyton rubrum, Epidermophyton floccosum, and Malassezia furfur. alliedacademies.org Some of the synthesized compounds showed appreciable activity in the primary screening. alliedacademies.org

Table 3: In Vitro Antifungal Activity

| Compound/Derivative | Fungal Strain(s) | Activity | Reference |

|---|---|---|---|

| Thiazolidinone derivatives | Aspergillus niger | Good activity | niscpr.res.in |

| Benzotriazole derivatives | Trichophyton rubrum, Epidermophyton floccosum, Malassezia furfur | Appreciable activity in primary screening | alliedacademies.org |

Antiparasitic Activity

Research into the antiparasitic properties of this compound derivatives has yielded some interesting findings. A benzamidobenzoic acid derivative was identified as a modest inhibitor of Trypanosoma brucei hexokinase 1 (TbHK1), a crucial enzyme in the parasite's metabolism, with an IC50 of 9.1 μM. nih.gov Optimization of this hit compound led to a probe with improved potency against TbHK1 and efficacy against whole bloodstream form (BSF) parasites. nih.gov

Other studies have explored the antiparasitic potential of related heterocyclic compounds. For example, a series of 1,2,4-oxadiazole (B8745197) derivatives were tested against various protozoan parasites. scielo.br One compound was most active against Trypanosoma brucei rhodesiense and Leishmania donovani, while another showed the most activity against Plasmodium falciparum. scielo.br

Table 4: In Vitro Antiparasitic Activity

| Compound/Derivative | Parasite(s) | Activity (IC50) | Reference |

|---|---|---|---|

| Benzamidobenzoic acid derivative | Trypanosoma brucei (TbHK1) | 9.1 µM | nih.gov |

| 1,2,4-Oxadiazole derivative (74a) | T. b. rhodesiense | 7.0 µg/mL | scielo.br |

| 1,2,4-Oxadiazole derivative (74a) | L. donovani | 1.6 µg/mL | scielo.br |

| 1,2,4-Oxadiazole derivative (74b) | P. falciparum | 13.2 µg/mL | scielo.br |

Enzyme Inhibition and Modulation Studies (In Vitro)

Inhibition of Xanthine (B1682287) Oxidase

Derivatives of this compound have been investigated as inhibitors of xanthine oxidase, an enzyme implicated in conditions like gout and hyperuricemia. A series of rhodanine (B49660) derivatives bearing a 4-(furan-2-yl)benzoic acid moiety were synthesized and showed in vitro inhibitory activities towards xanthine oxidase in the low micromolar concentration range. bioorganica.com.uanauka.gov.ua The derivative with an N-unsubstituted rhodanine fragment was found to have the lowest IC50 value of 0.025 µM. bioorganica.com.ua Kinetic studies suggested a mixed-type inhibition mechanism for this compound. bioorganica.com.uanauka.gov.ua

Similarly, pyrazolone-based 4-(furan-2-yl)benzoic acids have been synthesized and studied as xanthine oxidase inhibitors. nuph.edu.ua These compounds exhibited low micromolar IC50 values, with the most potent inhibitor being 4-(5-((3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid. nuph.edu.ua Molecular docking studies have helped to elucidate the binding mode of these inhibitors in the active site of xanthine oxidase. bioorganica.com.uanauka.gov.uanuph.edu.ua

Table 5: In Vitro Inhibition of Xanthine Oxidase

| Compound/Derivative | Activity (IC50) | Reference |

|---|---|---|

| Rhodanine-based 4-(furan-2-yl)benzoic acid (N-unsubstituted) | 0.025 µM | bioorganica.com.ua |

| Pyrazolone-based 4-(furan-2-yl)benzoic acids | Low micromolar range | nuph.edu.ua |

Targeting Kinetoplastid Hexokinase

Kinetoplastid parasites, the causative agents of diseases such as Human African Trypanosomiasis (sleeping sickness), Chagas disease, and leishmaniasis, present a significant global health challenge. nih.govfao.org Due to issues with current therapies, including toxicity and parasite resistance, there is a pressing need for new chemotherapeutic strategies. nih.gov One such strategy involves targeting pivotal enzymes in the parasites' metabolism, with hexokinase being a key focus. nih.gov Hexokinase catalyzes the first step in glucose metabolism, a pathway critical for the survival of parasites like Trypanosoma brucei. nih.gov

In this context, research has explored benzamidobenzoic acids as potential inhibitors of kinetoplastid hexokinase 1 (HK1). nih.gov A study investigating a series of these compounds identified a derivative containing the furan-3-yl moiety, specifically 2-(4-(tert-Butylbenzamido)-4-chloro-5-(furan-3-yl)benzoic acid) , as part of a library synthesized to probe the enzyme's active site. nih.gov This line of inquiry aims to interrupt the glucose metabolism on which these parasites depend, with some compounds in the broader class showing low micromolar efficacy against whole bloodstream form trypanosomes. nih.gov While the parent compound this compound is the structural foundation, these studies focus on more complex derivatives to achieve potent and selective inhibition. The investigation into these derivatives underscores the potential of the furan-benzoic acid scaffold in the development of novel anti-parasitic agents targeting glucose-dependent pathways. nih.gov

Table 1: Investigated Benzoic Acid Derivatives Targeting Kinetoplastid Hexokinase

| Compound Name | Target Enzyme | Therapeutic Goal |

|---|---|---|

| 2-(4-(tert-Butylbenzamido)-4-chloro-5-(furan-3-yl)benzoic acid) | Kinetoplastid Hexokinase 1 (HK1) | Anti-parasitic agent (e.g., for Trypanosomiasis, Leishmaniasis) |

Enzymatic Oxidation and Metabolism Investigations (e.g., Cytochrome P450)

The metabolic fate of heterocyclic compounds is a critical area of study in medicinal chemistry, with the Cytochrome P450 (CYP) superfamily of enzymes playing a central role. researchgate.netnih.gov Research into the oxidation of furan-containing benzoic acids by bacterial CYP enzymes, such as CYP199A4, provides insight into their potential biotransformation pathways. researchgate.netnih.gov

Studies on 4-(Furan-2-yl)benzoic acid , an isomer of this compound, revealed that the furan (B31954) ring is susceptible to oxidative cleavage. researchgate.netnih.gov Using a whole-cell system, 4-(Furan-2-yl)benzoic acid was metabolized to 4-(4′-hydroxybutanoyl)benzoic acid . researchgate.netnih.gov This transformation is proposed to proceed through an intermediate γ-keto-α,β-unsaturated aldehyde species. researchgate.netnih.gov This reactive intermediate could be trapped in vitro with semicarbazide, leading to the formation of a pyridazine (B1198779) species, which helps confirm the metabolic pathway. nih.gov This oxidative pathway is distinct from the metabolism of analogous sulfur-containing compounds, such as 4-(thiophen-2-yl)benzoic acid and 4-(thiophen-3-yl)benzoic acid, where the CYP enzyme preferentially catalyzes sulfoxidation over aromatic hydroxylation. researchgate.netnih.gov The oxidation of the furan ring highlights a specific metabolic vulnerability that can influence the compound's pharmacokinetic profile. nih.gov

Table 2: Cytochrome P450-Mediated Metabolism of Furan-Containing Benzoic Acids

| Substrate | Enzyme | Key Metabolite | Metabolic Pathway |

|---|---|---|---|

| 4-(Furan-2-yl)benzoic acid | CYP199A4 | 4-(4′-hydroxybutanoyl)benzoic acid | Oxidation via a γ-keto-α,β-unsaturated aldehyde |

| 4-(Thiophen-2-yl)benzoic acid | CYP199A4 | Thiophene (B33073) oxide dimer | Sulfoxidation followed by dimerization |

Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to optimizing lead compounds in drug discovery. For derivatives of furan-benzoic acid, SAR investigations have been conducted to enhance various biological activities. nih.govdergipark.org.tr For example, a series of 2-Aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidin-ylidenemethyl)furans , synthesized from precursors like 3-(5-formyl-furan-2-yl)benzoic acid , were evaluated as HIV-1 entry inhibitors. nih.gov The design rationale was to create molecules of a larger size that could better occupy a deep hydrophobic pocket on the HIV-1 gp41 NHR-trimer. nih.gov

The synthesis of these compounds involved a Knoevenagel condensation between a 5-formyl-furan-2-yl benzoic acid derivative and 3-phenethyl-2-thioxo-thiazolidin-4-one. nih.gov The subsequent evaluation of their inhibitory activity against HIV-1 replication revealed how different substituents on the aryl ring (attached to the furan) influenced potency. nih.gov This type of systematic modification and biological testing is crucial for elucidating the SAR and guiding the design of more effective therapeutic agents. derpharmachemica.com The general principle is that the spatial arrangement and electronic properties of substituents on the furan-benzoic acid core directly impact the molecule's ability to bind to its biological target. ebi.ac.ukresearchgate.net

Table 3: SAR Insights for Furan-Benzoic Acid Derivatives

| Core Scaffold | Modification Strategy | Biological Target | SAR Finding |

|---|---|---|---|

| Furan-benzoic acid | Synthesis of 2-Aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans | HIV-1 gp41 | Larger molecular size intended to enhance binding in a hydrophobic pocket. nih.gov |

| Naphthoquinone (NQ) | Addition of furan and other heterocyclic moieties | DNA Topoisomerase | The NQ pharmacophore group is crucial for activity; substitutions modulate toxicity and efficacy. derpharmachemica.com |

Exploration of Molecular Mechanisms (e.g., mRNA Translation Modulation)

Recent research has uncovered novel molecular mechanisms for compounds structurally related to this compound, particularly in the realm of mRNA translation modulation. google.comgoogleapis.com Derivatives such as 3-[5-(2-Fluoro-phenyl)- researchgate.netnih.govnih.govoxadiazol-3-yl]-benzoic acid have been patented for their ability to treat diseases caused by nonsense mutations. google.comgoogleapis.com The mechanism of action involves the modulation of premature translation termination or the suppression of nonsense-mediated mRNA decay. google.comgoogleapis.com These processes occur when a mutation introduces a premature stop codon into an mRNA sequence, leading to the production of a truncated, non-functional protein. googleapis.com

Compounds based on the 1,2,4-oxadiazole benzoic acid scaffold can promote the "read-through" of these premature stop codons, allowing for the synthesis of a full-length, functional protein. google.com Notably, the patent literature for these compounds explicitly lists "furan-3-yl" as a potential chemical group that can be part of the molecule, directly linking the core structure of interest to this therapeutic mechanism. googleapis.com Further supporting the role of the furan moiety in RNA-related processes, other studies have shown that furan can be used as a reactive nucleobase mimic in peptide nucleic acids (PNAs). beilstein-journals.org Upon oxidation, these furan-modified PNAs can crosslink with RNA, inhibiting processes like ribosome assembly and mRNA translation. beilstein-journals.org This highlights the versatility of the furan ring in molecular interventions targeting RNA function.

Table 4: Molecular Mechanisms Associated with Benzoic Acid Derivatives

| Mechanism | Description | Associated Compound Class |

|---|---|---|

| Premature Translation Termination Modulation | Suppression of the termination of protein synthesis at a premature stop codon, allowing for the creation of a full-length protein. google.comgoogleapis.com | 1,2,4-Oxadiazole benzoic acid derivatives (with furan-3-yl as a possible substituent). google.comgoogleapis.com |

| Nonsense-Mediated mRNA Decay (NMD) Inhibition | Inhibition of the cellular pathway that degrades mRNAs containing a premature stop codon. google.comgoogleapis.com | 1,2,4-Oxadiazole benzoic acid derivatives. google.comgoogleapis.com |

| mRNA Translation Inhibition via Crosslinking | Use of an oxidizable furan ring within a Peptide Nucleic Acid (PNA) to form a covalent bond with mRNA, blocking translation. beilstein-journals.org | Furan-modified Peptide Nucleic Acids (PNAs). beilstein-journals.org |

Applications in Materials Science and Advanced Functional Materials

Ligands for Porous Coordination Polymers

Organic molecules, known as linkers or ligands, are fundamental building blocks for creating porous crystalline polymers like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). tcichemicals.comberkeley.edu These materials are synthesized by connecting metal ions or clusters with organic linkers to form extended, often porous, networks. berkeley.eduresearchgate.net The properties of the resulting framework, such as pore size, stability, and functionality, are directly influenced by the geometry and chemical nature of the organic linker. researchgate.net

Metal-Organic Frameworks (MOFs) Applications

MOFs are a class of crystalline materials constructed from metal ions or clusters coordinated to organic ligands. mdpi.com The carboxylate group of benzoic acid derivatives is a very common functional group used to build MOFs, while the furan (B31954) unit can introduce specific electronic properties or act as a site for post-synthetic modification. The use of high-valent metal cations (like Zr⁴⁺) with carboxylate linkers can form strong coordination bonds, leading to more stable frameworks. acs.org

Despite the suitability of its functional groups, there is a lack of specific published research detailing the use of 3-(Furan-3-yl)benzoic acid as a primary ligand in the synthesis of MOFs. Research in this area often focuses on other isomers or more complex furan-containing carboxylates. For instance, various other benzoic acid derivatives, such as 1,3,6,8-tetrakis(p-benzoic acid)pyrene and biphenyldicarboxylate, have been successfully used to create well-known MOFs like NU-1000 and UiO-67, respectively. nih.gov

Covalent Organic Frameworks (COFs) Applications

COFs are crystalline porous polymers formed from light elements linked by strong covalent bonds. mdpi.com Their synthesis relies on the reaction of organic building blocks (linkers) to form extended, ordered structures. tcichemicals.com Common reactions for COF synthesis include the condensation of aldehydes with amines to form imine-linked frameworks. tcichemicals.commdpi.com

While furan-containing building blocks and benzoic acid derivatives can be envisioned in COF synthesis, specific studies employing this compound are not found in the current scientific literature. Research on COFs has explored various building blocks, including benzotrifuran-based units for photocatalysis, but not the specific furan-benzoic acid isomer . rsc.org The development of COFs often involves multifunctional monomers that can form robust networks, and the suitability of this compound for this purpose has not yet been demonstrated. nih.gov

Optoelectronic Device Components

Furan-containing compounds are of interest in optoelectronics due to the electron-rich nature of the furan ring, which can facilitate charge transport and influence the electronic energy levels of a material.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, organic materials are used for light emission. The performance of these devices depends on the properties of the materials used in various layers, including the emissive layer and charge-transport layers. While a wide array of organic molecules are developed for OLED applications, there is no specific mention in the literature of this compound being used as a key component in OLEDs. ltom.com Research often focuses on larger, more complex molecules designed to have specific properties like high quantum efficiency and stability.

General Optoelectronic Materials

Furan derivatives have been explored in other optoelectronic applications, such as dye-sensitized solar cells and perovskite solar cells. For example, computational studies have investigated furan-containing dyes for their potential in solar cells, and furan-substituted additives have been used to improve the performance of perovskite solar cells. researchgate.netresearchgate.net These studies, however, utilize different furan-based molecules, not this compound. The potential of this specific compound in the broader field of optoelectronics remains an open area for investigation.

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. acs.org This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel. acs.org

Molecules with rotatable single bonds, such as the one connecting the furan and phenyl rings in this compound, are potential candidates for exhibiting AIE. However, there are no specific studies in the scientific literature that report or investigate the AIE characteristics of this compound. Research on AIE-active materials has identified many compounds, including those based on tetraphenylethylene (B103901) and other complex heterocyclic systems, but the photophysical properties of aggregated this compound have not been documented. acs.orglookchem.com

Photophysical Properties

The photophysical properties of a molecule, including its absorption and emission of light, are fundamental to its application in optical and electronic materials. These characteristics are determined by the molecule's electronic structure and how it interacts with light.

Absorption and Fluorescence Behavior

An extensive search of scientific literature and chemical databases did not yield specific experimental or theoretical data on the absorption and fluorescence spectra of this compound. While studies on related furan-containing compounds exist, detailing their absorption and emission maxima, quantum yields, and fluorescence lifetimes, no such detailed research findings are available for this particular isomer.

Circularly Polarized Luminescence (CPL)

Circularly polarized luminescence (CPL) is a specialized form of emission that provides information about the chiral nature of a molecule in its excited state. It is a property of chiral luminophores. A thorough review of existing research reveals no studies on the CPL properties of this compound. The molecule itself is not inherently chiral, and there is no available literature on its use as a component in chiral materials exhibiting CPL.

Solvatochromic Effects

Solvatochromism is the change in the color of a substance when it is dissolved in different solvents, which reflects changes in its electronic absorption or emission spectra. This effect is indicative of changes in the dipole moment of the molecule upon electronic excitation and provides insight into solute-solvent interactions. No specific studies detailing the solvatochromic effects of this compound have been found in the reviewed literature.

Applications as Organic Pigments and Optical Materials

Organic pigments are valued for their color, stability, and insolubility. The potential of a molecule as a pigment is related to its ability to absorb light in the visible region and its solid-state packing. There is currently no available information in scientific databases or literature that describes the use or investigation of this compound as an organic pigment or in the development of other optical materials.

Role as Building Blocks in Polymer Science

Molecules with functional groups like carboxylic acids can serve as monomers or building blocks in the synthesis of polymers. The furan and benzoic acid moieties in this compound could potentially be utilized in the creation of polyesters, polyamides, or other polymers with specific thermal or electronic properties. However, a comprehensive search of the literature did not identify any studies where this compound has been specifically used as a monomer or building block in polymer science.

Role As Key Intermediates and Building Blocks in Chemical Synthesis

Pharmaceutical Intermediate Synthesis

3-(Furan-3-yl)benzoic acid and its derivatives are significant intermediates in the synthesis of pharmaceutically active compounds. The furan (B31954) ring, a common motif in medicinal chemistry, and the benzoic acid group, a versatile handle for chemical modification, contribute to its utility.

Derivatives of benzoic acid are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties. smolecule.com For instance, substituted benzoic acid benzylidene/furan-2-yl-methylene hydrazides have been synthesized and evaluated for their antimicrobial potential. researchgate.netsemanticscholar.org Research has shown that the presence of electron-withdrawing groups on the benzoic acid portion of these molecules can enhance their antimicrobial activity. nih.gov

The core structure of this compound can be incorporated into more complex molecules targeting various diseases. For example, derivatives have been investigated as potential treatments for neurodegenerative, autoimmune, and inflammatory diseases. google.com The synthesis of such complex molecules often involves coupling the furan or benzoic acid moiety with other heterocyclic or aromatic systems. One common synthetic strategy is the Suzuki-Miyaura coupling, where a boronic acid derivative, such as 3-furanylboronic acid, is reacted with a suitable aryl halide. orgsyn.orgrsc.org This method allows for the efficient formation of carbon-carbon bonds, a fundamental step in building the molecular framework of many drugs.

Furthermore, furan-containing compounds have been explored as inhibitors of various enzymes. For instance, pyrazolone (B3327878) derivatives bearing a 4-(furan-2-yl)benzoic acid moiety have been identified as inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in hyperuricemia. nuph.edu.ua Similarly, other furan-based structures have been investigated as potential inhibitors for targets like the SARS-CoV-2 main protease and as anticancer agents that inhibit tubulin polymerization. nih.govnih.gov

The following table provides examples of pharmaceutically relevant compounds synthesized using furan- and benzoic acid-containing intermediates.

| Compound Class | Therapeutic Target/Application | Key Synthetic Intermediates |

| Substituted benzoic acid hydrazides | Antimicrobial agents researchgate.netsemanticscholar.org | Substituted benzoic acids, furan aldehydes researchgate.net |

| 1,2,4-Oxadiazole (B8745197) benzoic acids | Modulation of premature translation termination google.com | Substituted benzoic acids google.com |

| Furansulfonic acid derivatives | Neurodegenerative and inflammatory diseases google.com | Furan carboxylic acids google.com |

| Pyrazolone derivatives | Xanthine oxidase inhibitors nuph.edu.ua | 4-(Furan-2-yl)benzoic acid derivatives nuph.edu.ua |

| Indole-based carbohydrazides | Anticancer (tubulin inhibitors) nih.gov | Furanyl and thiophenyl derivatives nih.gov |

Agrochemical Synthesis

The structural motifs present in this compound are also relevant in the field of agrochemicals. lookchem.com Compounds containing furan and benzoic acid moieties have been explored for their potential as pesticides, including fungicides and herbicides. smolecule.com The biological activity of these compounds is often attributed to their ability to interfere with essential biochemical pathways in pests and weeds.

For example, certain furan-containing compounds have demonstrated fungicidal properties. smolecule.com The synthesis of these agrochemicals can involve similar synthetic strategies to those used in pharmaceutical chemistry, such as the condensation of furan aldehydes with other chemical entities to create molecules with the desired biological activity. researchgate.net The development of new agrochemicals is crucial for crop protection and improving agricultural yields, and versatile building blocks like this compound play a role in this process.

| Potential Agrochemical Application | Structural Feature | Reference |

| Pesticide | Thiazolidinone and furan moieties | smolecule.com |

| Fungicide/Herbicide | Furan and benzoic acid structure | smolecule.com |

Contribution to Compound Libraries for High-Throughput Screening

In modern drug discovery, high-throughput screening (HTS) is a key strategy for identifying new lead compounds. HTS involves testing large collections of diverse chemical compounds, known as compound libraries, for their activity against a specific biological target. This compound and its derivatives are valuable components of these libraries. chemscene.com

The structural features of this compound make it an attractive scaffold for generating a wide array of derivatives. By modifying the carboxylic acid group and the furan ring, a large number of structurally diverse molecules can be synthesized. These libraries of compounds can then be screened to identify hits that can be further optimized into potent and selective drug candidates.

For instance, libraries of compounds based on furan and benzoic acid structures have been used in screens to identify inhibitors of various enzymes and to discover molecules with potential therapeutic applications in areas like cancer and infectious diseases. chemdiv.comnih.gov The ability to readily generate a diverse set of molecules from a common core structure is a significant advantage in the quest for new medicines.

| Library Type | Screening Purpose | Example Scaffold |

| Screening Compounds | Identification of bioactive molecules | 3-[5-({[(pyridin-3-yl)methyl]amino}methyl)furan-2-yl]benzoic acid chemdiv.com |

| Nucleoside Mimetics | Discovery of telomerase inhibitors | Various heterocyclic compounds acs.org |

| Small Molecule Libraries | Identification of enzyme inhibitors | Furan- and triazole-based structures nih.gov |

Future Research Directions and Translational Potential

Novel Synthetic Methodologies

While established methods for the synthesis of aryl-furan compounds exist, future research should focus on developing more efficient, sustainable, and scalable routes to 3-(Furan-3-yl)benzoic acid. Current synthetic strategies often rely on multi-step processes that may involve harsh reagents or costly catalysts. The development of novel methodologies is crucial for making this compound and its derivatives more accessible for extensive research and potential commercial application.

Future synthetic explorations could include:

Transition-Metal Catalysis: The use of palladium, copper, or gold-based catalysts in cross-coupling reactions has become a cornerstone of modern organic synthesis. nih.gov Research into novel catalytic systems could enable more direct and high-yield coupling of furan (B31954) and benzene (B151609) precursors.

One-Pot Reactions: Designing tandem or domino reaction sequences where multiple bond-forming events occur in a single reaction vessel would significantly improve efficiency by reducing intermediate purification steps, solvent waste, and energy consumption. researchgate.net

Bio-based Feedstocks: Leveraging the availability of biomass-derived platform chemicals like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) as starting materials for the furan moiety would align with the principles of green chemistry. mdpi.comresearchgate.net Developing catalytic pathways to convert these renewable feedstocks into the required furan precursors is a key research goal. researchgate.net

Photochemical and Electrochemical Synthesis: These emerging techniques offer alternative energy sources to drive chemical reactions, often under milder conditions than traditional thermal methods, potentially leading to new reaction pathways and improved selectivity. researchgate.net

A comparative table of potential future synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Advanced Catalysis | Higher yields, improved selectivity, milder reaction conditions. | Development of novel palladium, copper, or gold-based catalysts; exploring earth-abundant metal catalysts. nih.gov |

| One-Pot/Domino Reactions | Increased efficiency, reduced waste, lower cost. | Designing multi-step reaction cascades; optimizing conditions to prevent side reactions. researchgate.net |

| Green Chemistry Routes | Use of renewable feedstocks, reduced environmental impact. | Efficient conversion of furfural or HMF; use of environmentally benign solvents and reagents. mdpi.com |

| Photochemistry/Electrochemistry | Novel reactivity, high selectivity, energy efficiency. | Identifying suitable photosensitizers or electrochemical conditions; scaling up reactions. researchgate.net |

Advanced Characterization Techniques